molecular formula C20H22F3N5O2 B2779516 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine CAS No. 2415489-93-7

4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine

Cat. No.: B2779516
CAS No.: 2415489-93-7
M. Wt: 421.424
InChI Key: NYWOFVIODOKFHQ-UHFFFAOYSA-N
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Description

4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine typically involves multiple stepsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyridazine-containing molecules. Examples are:

Uniqueness

What sets 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)17-5-6-18(25-24-17)27-7-9-28(10-8-27)19(29)15-1-3-16(4-2-15)26-11-13-30-14-12-26/h1-6H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWOFVIODOKFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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